Methyl 4-amino-3-(4-fluorophenyl)butanoate
Description
Methyl 4-amino-3-(4-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group
Properties
IUPAC Name |
methyl 4-amino-3-(4-fluorophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8/h2-5,9H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRMYROTJKSLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(4-fluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 4-amino-3-(4-fluorophenyl)butanol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 4-amino-3-(4-fluorophenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(3-fluorophenyl)butanoate
- Methyl 4-amino-3-(2-fluorophenyl)butanoate
- Methyl 4-amino-3-(4-chlorophenyl)butanoate
Uniqueness
Methyl 4-amino-3-(4-fluorophenyl)butanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated or differently fluorinated analogs.
Biological Activity
Methyl 4-amino-3-(4-fluorophenyl)butanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Fluorophenyl Group : Enhances hydrophobic interactions, potentially influencing receptor binding and enzyme activity.
The molecular formula is CHFNO, with a molecular weight of approximately 211.23 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can interact with specific enzymes, altering their activity. For example, it may act as an inhibitor or modulator of neurotransmitter transporters, impacting synaptic transmission.
- Receptor Interaction : Its structural components allow it to bind to receptors involved in neurological pathways, suggesting potential applications in treating psychiatric and neurodegenerative disorders.
1. Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems. Its ability to modulate receptor activity is particularly promising for:
- Dopamine Transporters (DAT) : Studies have shown that compounds similar to this compound exhibit significant binding affinities at DAT, which is crucial for the treatment of psychostimulant abuse .
- GABA Transporters : Inhibitory effects on GABA uptake have been observed, suggesting potential applications in managing anxiety and mood disorders .
2. Anticancer Potential
Preliminary studies have explored the compound's role in cancer therapy. The amino group may participate in interactions that inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : Utilization of fluorinated phenyl derivatives and amino acids.
- Reagents : Common reagents include potassium methyl malonate and zinc chloride for cyclization reactions.
- Characterization : Products are characterized using NMR and mass spectrometry to confirm structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
